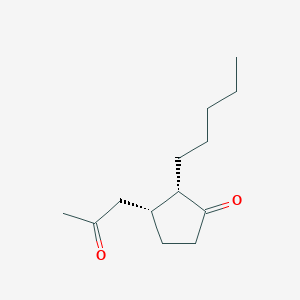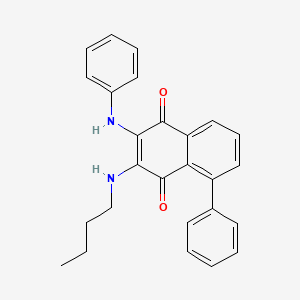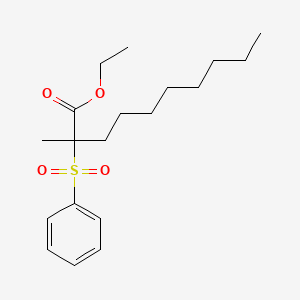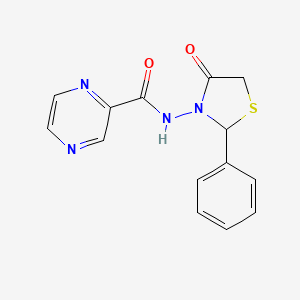![molecular formula C18H20BrNO B14188042 (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920796-76-5](/img/structure/B14188042.png)
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative that features a bromophenyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the reaction of ®-4-bromophenylacetic acid with ®-1-phenylethylamine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide, ammonia, and alkyl halides are employed under various conditions.
Major Products Formed
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted morpholine derivatives.
Scientific Research Applications
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to certain targets, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]piperazine: Similar structure but with a piperazine ring instead of a morpholine ring.
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]thiazole: Contains a thiazole ring instead of a morpholine ring.
Uniqueness
(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to its specific combination of a bromophenyl group and a morpholine ring, which imparts distinct chemical and pharmacological properties. The presence of the morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
920796-76-5 |
|---|---|
Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20BrNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1 |
InChI Key |
YWMUEQLXCPKKRF-KDOFPFPSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)

![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)



